molecular formula C9H10F3N3S B2581432 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide CAS No. 70483-65-7

1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide

Cat. No.: B2581432
CAS No.: 70483-65-7
M. Wt: 249.26
InChI Key: YRZVWQQNLJYJJI-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide (CAS 70483-65-7) is a chemical compound with the molecular formula C9H10F3N3S and a molecular weight of 249.26 g/mol. It is characterized as a hydrazinecarbothioamide derivative, a class of compounds known to serve as versatile intermediates and precursors in organic synthesis and medicinal chemistry . Compounds within this structural class have been reported to exhibit a range of biological activities in research settings. For instance, structurally related hydrazinecarbothioamides have been investigated as precursors for the synthesis of nitrogen-sulfur heterocycles like 1,3,4-thiadiazoles, which are of significant research interest due to their diverse pharmacological profiles, including potential antiapoptotic activity through caspase-3 inhibition . Furthermore, research on analogous compounds containing the trifluoromethylphenyl group has shown potential as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) . The presence of both the hydrazinecarbothioamide backbone and the 3-(trifluoromethyl)phenyl group makes this compound a valuable scaffold for the design and development of novel bioactive molecules in drug discovery research. The product should be stored sealed in a dry environment at 2-8°C . This product is strictly For Research Use Only (RUO) and is not intended for personal, diagnostic, or therapeutic applications.

Properties

IUPAC Name

1-amino-1-methyl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3S/c1-15(13)8(16)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZVWQQNLJYJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)NC1=CC=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide typically involves the reaction of 3-(trifluoromethyl)aniline with methyl isothiocyanate in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Cyclization to 1,3,4-Thiadiazoles

Reaction with polyphosphoric acid (PPA) in tetrahydrofuran (THF) at 75°C triggers cyclization to form 1,3,4-thiadiazole derivatives. This reaction is scalable and efficient under inert conditions:

  • Yield : 754 g (industrial scale, )

  • Key intermediates : Formation of thiadiazole ring confirmed via 1H^1H-NMR (δ\delta 10.15 ppm for NH) and LC-MS (m/z=529m/z = 529) .

Formation of Thiosemicarbazones

Interaction with aldehydes (e.g., 2-bromo-4-cyanobenzaldehyde) in THF with tris(trimethylsilyl) phosphate yields thiosemicarbazones:

  • Conditions : 75°C, 17 hours, N2_2 atmosphere .

  • Mechanism : Condensation followed by cyclocondensation with methyl acetoacetate .

  • Products : Yellow crystals with IR absorption at 1695 cm1^{-1} (C=O) and 1143 cm1^{-1} (C=S) .

Heterocyclization to 1,3,4-Thiadiazol-2-amines

Gentle heating in absolute ethanol with 3,4,5-trimethoxybenzylidene hydrazine derivatives forms 1,3,4-thiadiazol-2-amines:

  • Yield : 89–94% .

  • X-ray validation : Planar thiadiazole ring geometry confirmed (Figure 3 in ).

Reactivity with Electrophiles

The trifluoromethylphenyl group enhances electron-withdrawing effects, facilitating:

  • Nucleophilic substitution : Reacts with arylidene malononitrile to form triazolidine-thiones (e.g., 22a , 89% yield) .

  • Cross-coupling : Potential for Suzuki-Miyaura reactions, though direct evidence requires further study.

Biological Activity Correlations

Derivatives show promising bioactivity:

  • Antifungal : MIC values 1.56–50 μg/mL against Candida albicans (triazolethiones) .

  • Antiapoptotic : Renal protection in ischemia/reperfusion models via oxidative stress modulation (thiadiazoles) .

Mechanistic Insights

  • Cyclization pathways : Acid catalysis (PPA) promotes intramolecular dehydration .

  • Electronic effects : The CF3_3 group stabilizes transition states in heterocycle formation .

This compound’s reactivity underscores its utility in medicinal chemistry and materials science, with scalable synthetic routes and diverse functionalization potential .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide. For instance, derivatives containing hydrazinecarbothioamide moieties have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in oncology .

Toxicity Evaluation

The toxicity profile of hydrazine derivatives has been extensively studied. For example, a related study evaluated various N-aryl substituted thiosemicarbazones for their toxicity using brine shrimp lethality assays, indicating that modifications in structure can significantly affect biological activity and toxicity profiles . This underscores the need for careful evaluation of new compounds in this class.

Antimicrobial Properties

Compounds with hydrazinecarbothioamide structures have also been investigated for their antimicrobial properties. Preliminary findings suggest that they exhibit activity against various bacterial strains, indicating their potential as lead compounds for developing new antimicrobial agents .

Case Studies

StudyFindings
Synthesis and Toxicity EvaluationEvaluated the toxicity of N-aryl substituted thiosemicarbazones; some showed significant lethality against brine shrimp, suggesting potential biological activity .
Anticancer ActivityCompounds similar to this compound demonstrated apoptosis induction in cancer cell lines, highlighting their therapeutic potential .
Antimicrobial ActivityInvestigations revealed effective antimicrobial properties against several pathogenic bacteria, warranting further research into their mechanisms .

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Hydrazinecarbothioamide derivatives vary significantly based on substituents attached to the core structure. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Hydrazinecarbothioamide Derivatives

Compound Name Substituents Molecular Formula Key Functional Features
1-Methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide 3-(Trifluoromethyl)phenyl, methyl C₉H₉F₃N₃S Electron-withdrawing CF₃ group enhances lipophilicity and stability
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (Compound 6) 2,5-Dimethylphenyl, pyridinylmethylidene C₁₅H₁₅N₃S Pyridinylmethylidene moiety enhances π-π stacking, improving anticancer activity
2-[(E)-1-(3-Aminophenyl)ethylidene]-N-(4-methylphenyl)-1-hydrazinecarbothioamide 3-Aminophenyl, 4-methylphenyl C₁₆H₁₈N₄S Amino group increases polarity, potentially reducing membrane permeability
  • Trifluoromethyl vs. Methyl/Dimethyl Groups : The trifluoromethyl group in the target compound confers higher electronegativity and lipophilicity compared to methyl or dimethyl substituents, which may improve blood-brain barrier penetration or pesticidal efficacy .
  • Pyridinylmethylidene vs. Aromatic Substitutents : The pyridinylmethylidene group in Compound 6 introduces planar aromaticity, facilitating interactions with DNA or enzyme active sites, as evidenced by its potent anticancer activity (IC₅₀ = 0.8 µM against MCF-7 cells) .

Anticancer Activity :

  • Compound 6 (dimethylphenyl-pyridinylmethylidene analog) exhibits IC₅₀ values comparable to doxorubicin, highlighting the importance of aromatic substituents in enhancing cytotoxicity .
  • The trifluoromethyl group in the target compound may similarly improve binding to hydrophobic pockets in target proteins, though its specific anticancer activity remains unstudied.

Antioxidant Activity :

  • N-(Dimethylphenyl)hydrazinecarbothioamides demonstrate potent antioxidant properties, scavenging reactive oxygen species (ROS) via thiyl radical intermediates .
Physicochemical Properties
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging the compound’s half-life in biological systems—a trait leveraged in pesticidal and drug design .

Table 2: Hypothetical Physicochemical Comparison

Compound Name log P (Predicted) Metabolic Stability
This compound ~3.2 High (due to CF₃)
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide ~2.8 Moderate
2-[(E)-1-(3-Aminophenyl)ethylidene]-N-(4-methylphenyl)-1-hydrazinecarbothioamide ~2.1 Low (due to NH₂)

Biological Activity

1-Methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

  • Molecular Formula : C₉H₁₀F₃N₃S
  • CAS Number : 70483-65-7
  • Melting Point : 130–132 °C

Anticancer Activity

Research indicates that derivatives of hydrazinecarbothioamide exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed promising results against various cancer cell lines. For instance, in vitro assays demonstrated that these compounds can induce apoptosis in MCF-7 breast cancer cells by increasing lactate dehydrogenase (LDH) levels, indicating cell membrane damage and subsequent cell death .

CompoundIC50 (µM)Cell LineMechanism
This compound225MCF-7Apoptosis induction
4-nitrobenzoyl-3-allylthiourea225MCF-7Apoptosis induction

Antibacterial Activity

The antibacterial efficacy of hydrazine derivatives has been documented against several bacterial strains. In a comparative study, derivatives including this compound were tested against common pathogens. The results indicated that these compounds could inhibit bacterial growth effectively, demonstrating potential as therapeutic agents in treating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory effects of thiourea derivatives have also been explored. Compounds structurally related to this compound exhibited the ability to reduce inflammation markers in vitro. This suggests a mechanism through which these compounds may exert protective effects in inflammatory diseases .

Study on Anticancer Effects

In a notable study, the compound was tested for its effects on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to significant changes in cell viability and morphology, with a marked increase in apoptosis indicators such as caspase activation and cytochrome c release. The study concluded that the compound effectively inhibits cancer cell proliferation through apoptotic pathways .

Antibacterial Efficacy Assessment

Another investigation focused on the antibacterial activity against multi-drug resistant strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide?

  • Methodological Answer : The compound can be synthesized via condensation of 1-methylhydrazinecarbothioamide with 3-(trifluoromethyl)phenyl isocyanate under inert conditions. Yield optimization requires precise stoichiometric ratios (1:1.05 molar ratio of hydrazine to isocyanate) and refluxing in anhydrous THF at 70°C for 6–8 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures >90% purity. FT-IR characterization of intermediates (e.g., C=S stretch at ~1170–1182 cm⁻¹ and C=O at ~1686–1690 cm⁻¹) is critical for monitoring reaction progress .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve bond angles and confirm stereochemistry (e.g., N–N–C bond angles ~117.5°–124.0°, consistent with hydrazinecarbothioamide derivatives) .
  • FT-IR spectroscopy to identify functional groups (e.g., N–H stretches at ~3237–3265 cm⁻¹ and C=S at ~1177–1182 cm⁻¹) .
  • NMR (¹H/¹³C) to verify substituent positions (e.g., trifluoromethyl group at δ ~120–125 ppm in ¹³C NMR) .

Q. What are the primary applications of this compound in material science?

  • Methodological Answer : The compound serves as a precursor for:

  • Electrochemical sensors : Modify carbon paste electrodes with carbon nanotubes and this compound to detect catecholamines (e.g., epinephrine) with nanomolar sensitivity. Linear range: 5 × 10⁻⁸–5.5 × 10⁻⁴ M; detection limit: 9.4 nM (SWV method) .
  • Coordination chemistry : Chelate transition metals (e.g., Cu²⁺) via sulfur and nitrogen donors to study magnetic or catalytic properties .

Advanced Research Questions

Q. How can contradictory data on its biological activity (e.g., antimicrobial vs. inactive) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:

  • Microbial strains : Use ATCC reference strains (e.g., E. coli ATCC 25922) and control for efflux pump activity.
  • Solubility : Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity.
  • Dose-response curves : Test concentrations from 1–100 µM; IC₅₀ values <20 µM indicate potency. Cross-validate with disk diffusion assays (zone of inhibition ≥15 mm at 50 µg/mL) .

Q. What computational approaches predict its binding affinity for therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). Key residues: Asp27, Leu28, and Phe31.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).
  • ADMET prediction : SwissADME evaluates bioavailability (TPSA <90 Ų) and blood-brain barrier penetration (logBB >0.3) .

Q. How does the trifluoromethyl group influence electrochemical behavior?

  • Methodological Answer : The –CF₃ group enhances electron-withdrawing effects, shifting oxidation potentials. Cyclic voltammetry (CV) in PBS (pH 7.4) shows:

  • Anodic peak at +0.24 V (vs. Ag/AgCl) for unmodified compound.
  • Catalytic current increases 3-fold when embedded in CNT-modified electrodes due to enhanced surface area and conductivity .

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